ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H29N3O6S2 and its molecular weight is 567.68. The purity is usually 95%.
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Biological Activity
Ethyl 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-c]pyridine core with various functional groups that may influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For example, the thieno[2,3-c]pyridine scaffold is known for its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of thieno[2,3-c]pyridine showed significant cytotoxicity against several cancer cell lines .
Neuroprotective Effects
The presence of the 3,4-dihydroisoquinoline moiety suggests potential neuroprotective effects. Compounds with this structure have been studied for their role in neurodegenerative diseases like Parkinson's disease. They may exert protective effects on dopaminergic neurons by modulating oxidative stress and inflammation .
Anti-inflammatory Properties
The sulfonamide group in the compound may contribute to anti-inflammatory activity. Sulfonamides are known to inhibit pro-inflammatory cytokines and could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the cytotoxic effects of thieno[2,3-c]pyridine derivatives on breast cancer cells; found IC50 values in the low micromolar range. |
Study 2 | Explored neuroprotective properties of isoquinoline derivatives; reported reduced neuronal death in models of oxidative stress. |
Study 3 | Analyzed anti-inflammatory effects of sulfonamide compounds; demonstrated significant inhibition of TNF-alpha production in vitro. |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It could influence key signaling pathways such as MAPK/ERK or PI3K/Akt pathways that are often dysregulated in cancer.
- Antioxidant Activity : The compound might enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S2/c1-3-37-28(34)25-23-13-14-30(18(2)32)17-24(23)38-27(25)29-26(33)20-8-10-22(11-9-20)39(35,36)31-15-12-19-6-4-5-7-21(19)16-31/h4-11H,3,12-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJZBQUIZMHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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